
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H21N3O5S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition and Potential Antiglaucoma Agents
A series of sulfonamides, including derivatives like N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide, have been prepared and studied for their ability to inhibit human carbonic anhydrase (CA) isoforms. These compounds, due to their sulfonamide group, have shown potent inhibition activity against CA, which is crucial in various physiological functions including fluid secretion and pH regulation in the eye. Specifically, certain sulfonamides demonstrated intraocular pressure (IOP) lowering effects in vivo, making them potential candidates for the treatment of glaucoma, a condition characterized by elevated IOP leading to optic nerve damage (Chegaev et al., 2014).
Antidepressant-like and Pro-cognitive Properties
N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives has been explored as a strategy to design selective ligands or multifunctional agents targeting CNS disorders. Such modifications have led to compounds with distinct antidepressant-like and pro-cognitive properties, as demonstrated in vivo through behavioral assays in animal models. This research suggests the potential for developing novel therapeutic agents for CNS disorders based on the structural modification of sulfonamide derivatives (Canale et al., 2016).
Antimicrobial Activities
The antimicrobial potential of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide and its derivatives has been a subject of study, with various compounds exhibiting activity against a range of microorganisms. These studies have led to the identification of novel antimicrobial agents that could be used in the treatment of infections caused by resistant bacteria and fungi, highlighting the importance of sulfonamide derivatives in developing new antimicrobial therapies (Başoğlu et al., 2013).
Antioxidant Properties for Age-related Diseases
Research into sulfonamide derivatives has also uncovered their potential as multifunctional antioxidants suitable for the treatment of age-related diseases. Compounds with free radical scavenger groups and chelating properties have been synthesized and evaluated for their protective effects against oxidative stress in cell lines. These findings indicate that sulfonamide derivatives could be promising candidates for the prevention and treatment of conditions such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD), due to their antioxidant and metal-chelating activities (Jin et al., 2010).
Propriétés
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-11-15(12(2)24-18-11)25(21,22)17-9-13-3-6-19(7-4-13)16(20)14-5-8-23-10-14/h5,8,10,13,17H,3-4,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORFIECIVBJANV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

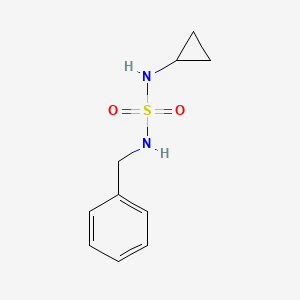
![N-[2-[(8-Methoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2857493.png)

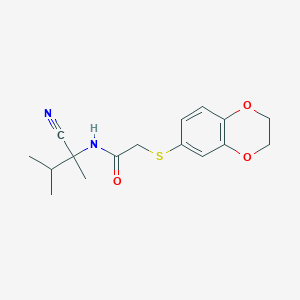
![N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide](/img/structure/B2857497.png)
![4-[(2-Methoxyphenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2857500.png)
![2-(butylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2857501.png)
amino}-N-methylacetamide](/img/structure/B2857505.png)
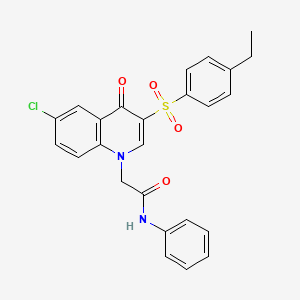
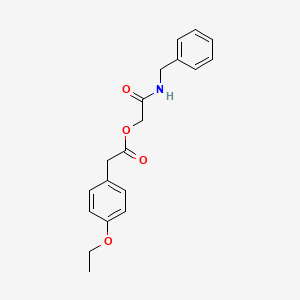
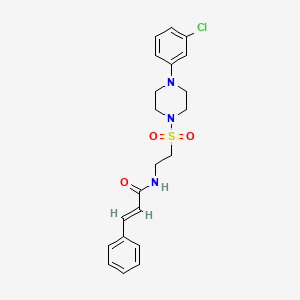
![1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2857513.png)
![2-Chloro-1-(7-methylidene-4-azaspiro[2.5]octan-4-yl)ethanone](/img/structure/B2857514.png)
